

physical and chemical properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene

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Compound of Interest

Compound Name: 1-(Bromomethyl)-3-chloro-5-nitrobenzene

Cat. No.: B1522254

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An In-Depth Technical Guide to **1-(Bromomethyl)-3-chloro-5-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-(Bromomethyl)-3-chloro-5-nitrobenzene** (CAS No: 865624-17-5). As a key intermediate in organic synthesis, this compound's unique trifunctional substitution pattern on the benzene ring makes it a valuable building block for pharmaceuticals, agrochemicals, and fine chemicals.^{[1][2]} This document consolidates available data on its physicochemical characteristics, outlines a plausible synthetic pathway, details critical safety and handling protocols, and discusses its applications, offering a holistic resource for laboratory and development professionals.

Introduction and Molecular Overview

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a substituted aromatic hydrocarbon featuring three distinct functional groups: a reactive bromomethyl group, a deactivating chloro group, and a strongly electron-withdrawing nitro group. This specific arrangement of substituents dictates its chemical behavior, particularly its reactivity in nucleophilic substitution and further aromatic modifications. Its utility as a chemical intermediate stems from the sequential reactivity of these groups, allowing for controlled, stepwise synthesis of more complex molecular architectures.^[2]

Below is a visualization of the molecular structure.

Caption: Chemical structure of **1-(Bromomethyl)-3-chloro-5-nitrobenzene**.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, determining appropriate solvents, reaction conditions, and purification methods. The properties of **1-(Bromomethyl)-3-chloro-5-nitrobenzene** are summarized below.

Property	Value	Source(s)
CAS Number	865624-17-5	[1] [3] [4] [5]
Molecular Formula	C ₇ H ₅ BrClNO ₂	[1] [4] [5]
Molecular Weight	250.48 g/mol	[1] [5]
Appearance	White to slightly yellow crystalline powder or solid	[1]
Melting Point	50-55 °C	[1]
Boiling Point	~262-263 °C; 319.7 °C at 760 mmHg	[1] [3]
Density	1.755 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in ether, dimethyl sulfoxide	[1]
Flash Point	147.1 °C	[1] [3]
Refractive Index	1.623	[1] [3]
Vapor Pressure	0.000624 mmHg at 25 °C	[1]

Chemical Properties and Reactivity

The reactivity of **1-(Bromomethyl)-3-chloro-5-nitrobenzene** is governed by its three functional groups.

- **Bromomethyl Group (-CH₂Br):** This benzylic bromide is the most reactive site, highly susceptible to nucleophilic substitution (S_N2) reactions. It readily reacts with nucleophiles like amines, thiols, cyanides, and alkoxides to form new carbon-heteroatom or carbon-carbon bonds. This feature is central to its role as a building block for introducing the 3-chloro-5-nitrobenzyl moiety into larger molecules.
- **Nitro Group (-NO₂):** The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd).^[6] This transformation is a critical step in many synthetic sequences, as the resulting aniline derivative opens up a vast range of subsequent reactions, such as diazotization.
- **Chloro Group (-Cl):** The chlorine atom is a deactivating but ortho, para-directing substituent. It is generally less reactive than the bromomethyl group and requires harsh conditions for nucleophilic aromatic substitution. Its primary influence is electronic, contributing to the overall reactivity of the molecule.

The compound's versatility lies in the ability to selectively address these functional groups, enabling complex, multi-step syntheses.^{[2][6]}

Proposed Synthesis Pathway

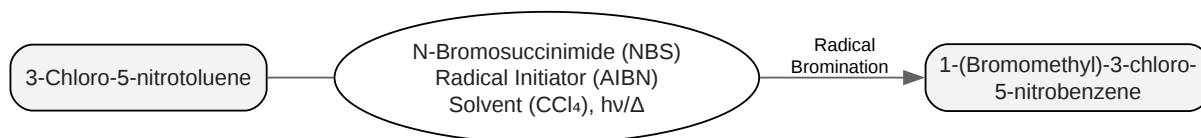
While various synthetic routes may exist, a plausible and common laboratory-scale synthesis involves the free-radical bromination of the methyl group of 3-chloro-5-nitrotoluene. This method leverages readily available starting materials and established reaction protocols.

Experimental Protocol: Synthesis via Radical Bromination

This protocol is based on standard procedures for benzylic bromination.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-chloro-5-nitrotoluene (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
- **Initiation:** Add a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 equivalents), to the solution.

- **Bromination:** Heat the mixture to reflux. A solution of N-Bromosuccinimide (NBS, 1.1 equivalents) in the same solvent is then added dropwise from the dropping funnel. The reaction is typically irradiated with a UV lamp or a high-wattage incandescent bulb to promote the initiation of the radical chain reaction.
- **Monitoring:** The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product. The disappearance of the less dense NBS from the top of the refluxing solvent is also an indicator of reaction progress.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble, is removed by filtration.
- **Purification:** The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexanes), to yield pure **1-(Bromomethyl)-3-chloro-5-nitrobenzene**.



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Caption: Proposed synthesis workflow for **1-(Bromomethyl)-3-chloro-5-nitrobenzene**.

Spectroscopic Data Interpretation

While a dedicated public spectrum was not located, the expected spectroscopic signatures can be predicted based on the molecular structure. Experimental verification is essential.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group ($-\text{CH}_2\text{Br}$) around δ 4.5-4.8 ppm. The three aromatic protons will appear in the downfield region (δ 7.5-8.5 ppm) as distinct multiplets or singlets, reflecting their unique electronic environments due to the substitution pattern.

- ¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Cl, NO₂, and CH₂Br).
- IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), strong asymmetric and symmetric stretching for the nitro group (-NO₂) at approximately 1550-1520 cm⁻¹ and 1350-1320 cm⁻¹, respectively, and C-Br stretching (~680-515 cm⁻¹).
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine atom (-Br) to form a stable benzylic carbocation.

Safety, Handling, and Storage

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a hazardous chemical and requires strict safety protocols.[\[1\]](#)

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[\[7\]](#) Wear chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[\[1\]](#)[\[7\]](#)
- Hazards: The compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[\[8\]](#)[\[9\]](#) Avoid inhalation of dust and contact with skin, eyes, and clothing.[\[1\]](#)[\[7\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[\[10\]](#)
 - Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[\[10\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[\[10\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[11] Recommended storage temperatures are room temperature or 2-8°C.[2][5] Keep away from incompatible materials such as strong oxidizing agents, combustibles, and sources of heat or ignition.[1][10]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1][7]

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its primary applications include:

- Pharmaceutical Synthesis: As a scaffold for building active pharmaceutical ingredients (APIs). The 3-chloro-5-nitrobenzyl moiety can be found in various investigational drugs.
- Agrochemicals: Used as a starting material for the synthesis of novel pesticides and herbicides.[1]
- Fine and Specialty Chemicals: Serves as a building block in the creation of dyes, pigments, and materials for chemical and biological research.[2]

Conclusion

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a highly functionalized aromatic compound with significant potential as an intermediate in organic synthesis. Its distinct reactive sites—the bromomethyl, chloro, and nitro groups—allow for a wide range of chemical transformations. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

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